N-(4-ethoxyphenyl)aminosulfonamide
Overview
Description
N-(4-ethoxyphenyl)aminosulfonamide is an organosulfur compound with the molecular formula C8H12N2O3S. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an aminosulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)aminosulfonamide typically involves the reaction of 4-ethoxyaniline with sulfonamide precursors under controlled conditions. One common method is the condensation of 4-ethoxyaniline with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(4-ethoxyphenyl)aminosulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)aminosulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of folate synthesis, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)aminosulfonamide
- N-(4-chlorophenyl)aminosulfonamide
- N-(4-methylphenyl)aminosulfonamide
Uniqueness
N-(4-ethoxyphenyl)aminosulfonamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-ethoxy-4-(sulfamoylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-2-13-8-5-3-7(4-6-8)10-14(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJENRUALCGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.